Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Lipophilicity Drug Design Permeability

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 43024-61-9) is a regioselective building block featuring a 7-hydroxy-6-carboxylate core. Unlike 3- or 5-carboxylate isomers, it enables unique diversification vectors for constructing CDK2/CDK7 inhibitor libraries (patented route in EP1918291A1). Its ethyl ester confers optimal LogP (0.61) for cell permeability without excessive hydrophobicity, superior to methyl ester (LogP 0.22). Researchers leverage this substitution pattern for systematic SAR studies and regioselective library synthesis not achievable with other regioisomers. Order high-purity (≥97%) material for reproducible kinase-targeting programs.

Molecular Formula C9H9N3O3
Molecular Weight 207.19g/mol
CAS No. 43024-61-9
Cat. No. B346227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS43024-61-9
Molecular FormulaC9H9N3O3
Molecular Weight207.19g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CNN2C1=O
InChIInChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,11H,2H2,1H3
InChIKeyXLPSGPQQTUJWJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 43024-61-9) Baseline for Scientific Procurement and Selection


Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 43024-61-9) is a fused heterocyclic building block comprising a pyrazolo[1,5-a]pyrimidine core with a 7-hydroxy group and a 6-ethyl ester moiety. The compound has a molecular formula of C9H9N3O3, a molecular weight of 207.19 g/mol, and a calculated LogP of 0.6116 . It is primarily employed as a versatile synthetic intermediate in medicinal chemistry programs targeting protein kinases and related enzymes [1]. Its well‑defined substitution pattern and physicochemical properties make it a strategic starting point for constructing focused compound libraries, differentiating it from other regioisomeric or ester‑modified analogs .

Why Ethyl 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate Cannot Be Replaced by a Generic In‑Class Analog


Pyrazolo[1,5-a]pyrimidines are not functionally equivalent; their biological and physicochemical profiles are exquisitely sensitive to the position and nature of substituents. Even minor structural variations—such as altering the ester alkyl chain or relocating the carboxylate group—can profoundly impact lipophilicity, metabolic stability, and target engagement [1]. The following evidence demonstrates that the specific 7‑hydroxy‑6‑carboxylate substitution pattern of this compound confers measurable advantages over close structural analogs, rendering simple substitution inadequate for reproducible results.

Quantitative Differentiation Evidence for Ethyl 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate vs. Closest Analogs


Lipophilicity Advantage Over the Methyl Ester Analog Improves Predicted Membrane Permeability

The ethyl ester derivative exhibits a higher calculated partition coefficient (LogP = 0.6116) than the corresponding methyl ester analog, methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (LogP = 0.2215) . This ~2.8‑fold increase in LogP translates to approximately a 2.5‑fold higher predicted octanol/water partition coefficient, which is often associated with enhanced passive membrane diffusion and improved oral bioavailability potential in early‑stage drug discovery .

Lipophilicity Drug Design Permeability

Regioisomeric Positioning Dictates Synthetic Versatility and Kinase Inhibitor Profile

The 6‑carboxylate regioisomer (present compound) provides a distinct synthetic handle compared to the 3‑carboxylate analog, ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate. In SAR studies targeting B‑Raf kinase, the 3‑carboxylate scaffold yielded an IC50 of 1.5 µM for compound 68 [1], whereas the 6‑carboxylate position enables alternative vectors for elaboration toward CDK2/7 inhibitors [2]. The 6‑carboxylate is explicitly utilized as an intermediate in the Novartis patent for protein kinase modulators, underscoring its validated utility [3].

Regioisomerism Kinase Inhibitors SAR

Core Scaffold Superiority for CDK2 Inhibition Compared to Alternative Bicycles

In a comparative evaluation of four bicyclic cores as templates for CDK2 inhibitors, the pyrazolo[1,5-a]pyrimidine core (exemplified by compound 9) demonstrated superior performance over alternative scaffolds in both in vitro enzymatic and cell‑based assays [1]. While the present compound is a building block rather than a final inhibitor, its core is the same validated scaffold that yielded the most potent CDK2 inhibition, providing a higher probability of success in subsequent optimization campaigns compared to other heterocyclic starting points.

CDK2 Kinase Inhibitors Scaffold Comparison

Validated Synthetic Intermediate in a Major Kinase Modulator Patent

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is explicitly disclosed as a synthetic intermediate in Novartis AG patent EP1918291A1, which claims 3‑aminocarbonyl‑substituted fused pyrazolo‑derivatives as protein kinase modulators [1]. This patent assignment provides direct evidence of the compound's utility in constructing clinically relevant kinase inhibitor chemotypes, a feature not shared by many commercially available regioisomers or ester variants. The patent's priority date (2006) and continued citation in subsequent kinase inhibitor patents underscore its established role in the field.

Patent Evidence Kinase Modulators Synthetic Intermediate

Optimal Research and Industrial Scenarios for Ethyl 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 43024-61-9)


Scaffold‑Based Lead Optimization for CDK2/7 Kinase Inhibitors

Use the compound as a privileged starting material to construct focused libraries of CDK2 or CDK7 inhibitors. The pyrazolo[1,5-a]pyrimidine core has been experimentally validated as superior for CDK2 inhibition [1], and the 6‑carboxylate handle permits regioselective diversification toward the CDK7‑active chemotypes described in recent literature [2]. The ethyl ester provides an optimal balance of lipophilicity (LogP 0.61) for cell permeability without excessive hydrophobicity.

Synthesis of Protein Kinase Modulators According to Established Patent Routes

Employ the compound as a key intermediate in the preparation of 3‑aminocarbonyl‑substituted pyrazolo[1,5-a]pyrimidines, as explicitly described in Novartis patent EP1918291A1 [3]. This route is well‑characterized and offers a reproducible entry into a class of compounds with potential utility in oncology and inflammatory disease models.

Comparative Lipophilicity‑Driven SAR Exploration

Conduct systematic structure‑activity relationship studies comparing the ethyl ester (LogP 0.61) with the corresponding methyl ester (LogP 0.22) and other ester variants. The ~2.5‑fold difference in predicted partition coefficient allows researchers to tune physicochemical properties while maintaining the identical core, enabling precise evaluation of lipophilicity effects on cellular potency and metabolic stability.

Regioisomer‑Controlled Library Synthesis

Leverage the distinct reactivity and synthetic accessibility of the 6‑carboxylate regioisomer to generate compound libraries that are complementary to those derived from 3‑carboxylate or 5‑carboxylate pyrazolo[1,5-a]pyrimidines. The 6‑position allows for unique vectors of elaboration that are not accessible with the 3‑carboxylate regioisomer, which has been associated with B‑Raf inhibition [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.